molecular formula C17H14Cl2O2 B6346362 (2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 1354942-18-9

(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No. B6346362
CAS RN: 1354942-18-9
M. Wt: 321.2 g/mol
InChI Key: ZGWXGNITEHTNEW-JXMROGBWSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as 2E-1-2,5-DCPE, is an organic compound used in the synthesis of various compounds and materials. It has been studied for its applications in scientific research, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

2E-1-2,5-DCPE has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various organic compounds and materials, such as polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of biologically active compounds, such as hormones, antibiotics, and drugs. Additionally, it has been used in the synthesis of materials for use in sensors, fuel cells, and other applications.

Mechanism of Action

2E-1-2,5-DCPE acts as an electron acceptor in the Wittig reaction, donating electrons to the aldehyde or ketone to form a substituted olefin. Additionally, it can act as an electron donor in other reactions, donating electrons to other molecules to form more complex molecules.
Biochemical and Physiological Effects
2E-1-2,5-DCPE has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and has been shown to possess anti-cancer, anti-bacterial, and anti-viral activity. Additionally, it has been shown to possess anti-allergic, anti-diabetic, and anti-fungal activity.

Advantages and Limitations for Lab Experiments

2E-1-2,5-DCPE has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized using the Wittig reaction. Additionally, it is a versatile building block, and can be used in the synthesis of a variety of compounds and materials. However, it also has some limitations. It is not very soluble in water, and is not very stable in the presence of light or air.

Future Directions

There are several possible future directions for the use of 2E-1-2,5-DCPE. It could be used in the synthesis of more complex molecules, such as those used in pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of materials for use in sensors, fuel cells, and other applications. It could also be used in the synthesis of biologically active compounds, such as hormones, antibiotics, and drugs. Finally, it could be used in the synthesis of materials for use in medical devices and implants.

Synthesis Methods

2E-1-2,5-DCPE is synthesized through a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide, generated from a phosphonium salt, with an aldehyde or ketone in the presence of a base. The resulting product is a substituted olefin, which can then be further reacted with other compounds to form more complex molecules.

properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)7-10-16(20)14-11-13(18)8-9-15(14)19/h3-11H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWXGNITEHTNEW-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

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